N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide
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Overview
Description
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a complex organic compound that belongs to the class of quinoxaline derivatives. Quinoxaline derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide typically involves the condensation of quinoxaline derivatives with appropriate benzodioxine precursors. The reaction conditions often include the use of catalysts and specific solvents to facilitate the formation of the desired product. For instance, the reaction may be carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or other reduced forms.
Substitution: It can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoxaline N-oxides, while reduction could produce amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown promise in biological assays, particularly in inhibiting specific enzymes or receptors.
Medicine: Research has indicated potential therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory activities.
Industry: It is used in the development of new materials with specific properties, such as light-emitting analogues
Mechanism of Action
The mechanism of action of N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby blocking their activity. The pathways involved can include signal transduction pathways that regulate cell proliferation, apoptosis, or other cellular functions .
Comparison with Similar Compounds
Similar Compounds
N-(3-(3-phenylureido)quinoxalin-6-yl) acrylamide: Known for its activity against EGFR mutant forms.
3-amino-N-(4-methoxyphenyl)-2-quinoxaline carboxamide: Exhibits significant antimicrobial activity.
5-quinoxalin-6-ylmethylene-thiazolidine-2,4-dione: Used in various pharmacological applications.
Uniqueness
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide stands out due to its unique structural features, which confer specific biological activities not observed in other quinoxaline derivatives. Its ability to interact with multiple molecular targets makes it a versatile compound for research and potential therapeutic applications .
Biological Activity
N-(quinoxalin-6-yl)-2,3-dihydro-1,4-benzodioxine-6-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological properties of this compound, including its mechanisms of action, therapeutic potential, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C15H14N2O3. Its structure features a quinoxaline moiety linked to a benzodioxine carboxamide, which is crucial for its biological activity.
Antiviral Activity
Recent studies have highlighted the antiviral properties of quinoxaline derivatives. For instance, compounds similar to this compound have shown potential against various viruses. A systematic review indicated that certain quinoxaline derivatives exhibited weak antiviral activity against HSV-1 but demonstrated stronger effects against Epstein-Barr virus (EBV) and coxsackievirus B5 (CBV5) . The structure–activity relationship (SAR) analysis revealed that specific substitutions on the quinoxaline ring enhance antiviral efficacy without increasing cytotoxicity.
Antimicrobial Activity
Quinoxaline derivatives have also been investigated for their antimicrobial properties. A study found that modifications in the quinoxaline structure could lead to significant antibacterial effects, particularly against Gram-positive bacteria. The presence of hydrophobic groups was found to increase membrane permeability and enhance antibacterial activity .
Anti-Plasmodial Activity
This compound has shown promising anti-plasmodial activity. In vitro tests indicated that certain derivatives exhibit potent inhibitory effects against Plasmodium falciparum, with IC50 values in the nanomolar range. These findings suggest a potential application in malaria treatment .
Case Studies
- Antiviral Efficacy : A study synthesized several quinoxaline derivatives and assessed their antiviral activity against HSV-1 and EBV. The results showed that while many compounds had limited efficacy against HSV-1, some derivatives exhibited significant inhibition of EBV replication at non-toxic concentrations .
- Antimicrobial Screening : Another investigation focused on the antibacterial potential of quinoxaline derivatives against various bacterial strains. The results demonstrated that modifications at specific positions on the quinoxaline ring substantially improved antimicrobial activity .
- Anti-Plasmodial Research : A lead compound from a series of synthesized quinoxalines was tested against both drug-sensitive and resistant strains of Plasmodium falciparum. The compound showed low cytotoxicity and high selectivity for the parasite .
Research Findings Summary Table
Properties
IUPAC Name |
N-quinoxalin-6-yl-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3/c21-17(11-1-4-15-16(9-11)23-8-7-22-15)20-12-2-3-13-14(10-12)19-6-5-18-13/h1-6,9-10H,7-8H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVUWCELJVUQIAU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC3=CC4=NC=CN=C4C=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.